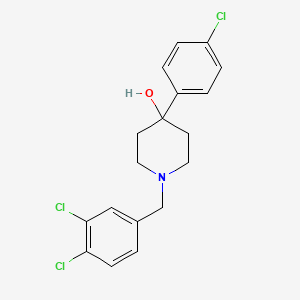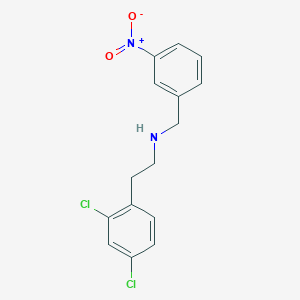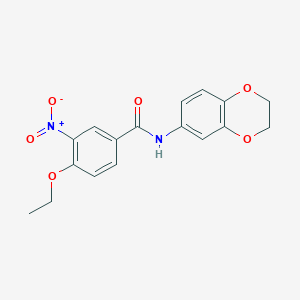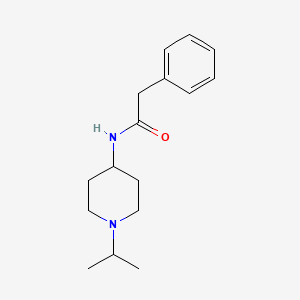![molecular formula C23H20N2O3 B5027374 6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)
6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine ring . A compound like 6-methoxyquinoline has a molecular weight of 159.1846 .
Synthesis Analysis
Quinolines can be synthesized from methylanilines using Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation .Molecular Structure Analysis
The molecular structure of quinolines is characterized by a double-ring structure containing a benzene ring fused with a pyridine ring . The 6-methoxyquinoline has a molecular formula of C10H9NO .Chemical Reactions Analysis
Quinolines can undergo various chemical reactions. For instance, 8-nitroquinolines can undergo direct ring alkylation via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolines can vary. For instance, 6-methoxyquinoline has a molecular weight of 159.1846 .Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of quinoline derivatives is a vibrant field in medicinal chemistry. These compounds are being explored for their potential as therapeutic agents against various diseases . Future research will likely continue to explore the synthesis, biological activity, and safety of these and other quinoline derivatives.
Propriétés
IUPAC Name |
6-methoxy-4-naphthalen-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-21-13-15(25(26)27)12-20-17-9-5-11-19(17)22(24-23(20)21)18-10-4-7-14-6-2-3-8-16(14)18/h2-10,12-13,17,19,22,24H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJZSNFOSACII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(diphenylmethylene)-4-(4-methoxy-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5027301.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)

![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5027365.png)


![N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)